CDK2/GSK-3β Kinase Selectivity Profile via In Silico Docking
Molecular docking simulations indicate that 6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one exhibits high selectivity for CDK2 and GSK-3β kinases, with predicted IC50 values in the low micromolar range [1]. This selectivity profile distinguishes the compound from structurally related pyridazinones that may exhibit broader kinase inhibition or different target preferences. For example, morpholine-substituted pyridazinones have been reported to inhibit c-Met kinase with varying potencies depending on substitution patterns, while thiomorpholine-containing analogs may preferentially engage CDK2/GSK-3β due to sulfur-mediated interactions [1].
| Evidence Dimension | Kinase inhibition selectivity (in silico predicted) |
|---|---|
| Target Compound Data | Predicted IC50: low micromolar range against CDK2 and GSK-3β |
| Comparator Or Baseline | Morpholine-substituted pyridazinones (e.g., c-Met inhibitors) with different selectivity profiles; specific quantitative comparator data not available in primary literature |
| Quantified Difference | Qualitative selectivity distinction based on docking simulations; precise quantitative fold-selectivity not reported |
| Conditions | In silico molecular docking simulations (computational model) |
Why This Matters
Kinase selectivity is a critical parameter for minimizing off-target effects in drug discovery; this compound's predicted CDK2/GSK-3β preference may offer advantages over broader-spectrum pyridazinone kinase inhibitors when targeting specific signaling pathways.
- [1] Kuujia. (n.d.). CAS No. 1332172-25-4: 6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one. Retrieved from https://www.kuujia.com/cas-1332172-25-4.html (citing molecular docking data) View Source
